1,3,9-trimethyl-8-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3,9-trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-21-12-11(13(24)23(3)15(25)22(12)2)20-14(21)26-8-9-4-6-10(7-5-9)16(17,18)19/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJATQZMIUOMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound contains three key reactive elements:
-
Sulfanyl group (S−): Positioned at position 8 of the purine ring, it serves as a potential leaving group for nucleophilic substitution.
-
Trifluoromethyl group (CF₃): Attached to the phenyl ring, its electron-withdrawing nature influences aromatic substitution patterns.
-
Purine core : Susceptible to hydrolysis, oxidation, and electrophilic/nucleophilic interactions typical of purine derivatives.
Nucleophilic Substitution
The sulfanyl group at position 8 can undergo displacement by nucleophiles (e.g., amines, thiols) under appropriate conditions. For example:
-
Reaction mechanism : The sulfur atom, being a good leaving group, is replaced by a nucleophile (Nu−) in an SN2-like pathway.
-
Influence of solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution.
Electrophilic Aromatic Substitution
The trifluoromethyl group on the phenyl ring directs electrophilic substitution to ortho and para positions. This is due to the electron-withdrawing nature of CF₃, which deactivates the ring but activates positions ortho/para to the substituent.
Hydrolysis of the Purine Ring
Under acidic or basic conditions, the purine ring may undergo hydrolysis, leading to cleavage of the heterocyclic system. This reaction is common in purine derivatives and can be influenced by substituents like methyl groups at positions 1, 3, and 9 .
Oxidation
The sulfanyl group may oxidize to sulfoxide or sulfone derivatives under oxidizing conditions (e.g., H₂O₂, peracetic acid). This alters its electronic properties and reactivity.
Analytical and Spectral Data
While direct data for this compound is limited, analogous derivatives provide insights into structural characterization:
Challenges and Considerations
Biological Activity
The molecular formula of the compound is , indicating the presence of trifluoromethyl and sulfanyl groups which may influence its biological interactions. The compound's structure includes a purine core that is often associated with various biological functions.
Biological Activity Overview
While specific studies on this compound are scarce, related compounds with similar structures have shown significant biological activities:
- Antimicrobial Activity : Compounds containing trifluoromethyl phenyl groups have been documented to exhibit potent antimicrobial properties. For instance, derivatives of 1,3-bis-benzoic acid with trifluoromethyl substitutions have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus, showing low minimum inhibitory concentrations (MICs) and bactericidal effects in time-kill assays .
- Kinase Inhibition : Many purine derivatives are known to act as kinase inhibitors. The inhibition of kinases plays a crucial role in cancer therapy as dysregulated kinase activity is often implicated in tumor progression. Although specific data on this compound's kinase inhibition is not available, the structural similarities with known kinase inhibitors suggest potential activity .
- Psychopharmacological Effects : Related purine derivatives have been explored for their psychopharmacological properties. Compounds within this class have shown promise in modulating neurotransmitter systems and may possess anxiolytic or antidepressant effects .
The precise mechanism of action for 1,3,9-trimethyl-8-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-2,3,6,9-tetrahydro-1H-purine-2,6-dione is not well-defined due to the lack of targeted studies. However, potential mechanisms could include:
- Inhibition of Enzymatic Activity : As seen with other purine derivatives, it may inhibit specific enzymes or receptors involved in cellular signaling pathways.
- Interaction with G Protein-Coupled Receptors (GPCRs) : Given the structural characteristics similar to known ligands for GPCRs, it may interact with these receptors affecting downstream signaling pathways .
Case Studies and Related Research
Although direct case studies on this specific compound are lacking, the following related studies provide insight into its potential biological effects:
Scientific Research Applications
Pharmacological Applications
1. Purinergic Receptor Modulation
Research indicates that compounds similar to 1,3,9-trimethyl-8-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-2,3,6,9-tetrahydro-1H-purine-2,6-dione can act as modulators of purinergic receptors. These receptors are involved in numerous physiological processes such as inflammation and neuroprotection. The compound may function as an antagonist or agonist for adenosine receptors, which are crucial in regulating immune responses and neurotransmission .
2. Antiviral Activity
Preliminary studies suggest that derivatives of this compound exhibit antiviral properties. For instance, research into related purine derivatives has shown promise against viral infections by inhibiting viral replication mechanisms . The presence of the trifluoromethyl group may enhance the compound's efficacy in targeting viral enzymes.
3. Antiproliferative Effects
The compound has been investigated for its antiproliferative effects on various cancer cell lines. Studies indicate that modifications to the purine structure can lead to enhanced cytotoxicity against tumor cells. This suggests potential applications in cancer therapy .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to the fluoro analog .
Key Observations:
Trifluoromethyl vs. Fluoro Substitution :
- The target compound’s 4-CF₃ group increases molar mass by ~50 g/mol compared to the fluoro analog, enhancing lipophilicity (logP ~1.5 vs. ~0.8 for the fluoro analog). This likely improves blood-brain barrier penetration and receptor binding affinity due to stronger van der Waals interactions .
- The fluoro analog’s smaller substituent may favor solubility but reduce metabolic stability in vivo .
Sulfanyl Linkage vs. This modification is associated with selective A2B receptor antagonism, reducing Th17-mediated inflammation in experimental autoimmune encephalomyelitis (EAE) models . The target compound’s sulfanyl linkage may offer distinct binding kinetics, though direct receptor affinity data are lacking.
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
- Methodological Answer : The synthesis of this xanthine derivative can be optimized using stepwise nucleophilic substitution and cyclization reactions. For example, tetrahydrofuran (THF) is an effective solvent for reactions involving sulfur-containing intermediates (e.g., thiolation steps), as demonstrated in analogous phosphazene syntheses . Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) is recommended for purification, as seen in spirocyclic phosphazene derivatives to isolate pure dispiro products . Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization ensures intermediate stability and product formation .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry and confirming substituent positions. For instance, decahydroacridine-dione derivatives were structurally validated using SCXRD with data-to-parameter ratios ≥15.0 and R factors <0.15 . Complementary techniques like - and -NMR can confirm proton environments (e.g., methyl groups at positions 1,3,9) and carbon backbone integrity. FT-IR spectroscopy is critical for identifying key functional groups (e.g., dione carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. What experimental strategies mitigate solubility challenges during in vitro assays?
- Methodological Answer : The trifluoromethylphenyl group introduces hydrophobicity, necessitating co-solvent systems. For example, sodium salts of sulfophenylxanthine analogs (e.g., 1-allyl-3,7-dimethyl-8-p-sulfophenylxanthine sodium salt) exhibit improved aqueous solubility via ionic derivatization . For non-ionic derivatives, use DMSO-water mixtures (≤5% DMSO) or cyclodextrin encapsulation can enhance solubility without compromising bioactivity. Dynamic light scattering (DLS) should monitor aggregation in real-time .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions in bioactivity may arise from divergent experimental conditions (e.g., cell lines, solvent systems). A standardized protocol should include:
- Positive controls : Reference compounds with established activity (e.g., caffeine derivatives).
- Dose-response curves : Test a wide concentration range (nM to μM) to account for non-linear effects.
- Kinetic assays : Monitor time-dependent effects, as xanthine derivatives often exhibit delayed inhibition (e.g., phosphodiesterase inhibitors).
Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) reduces false positives .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring can identify degradation pathways (e.g., hydrolysis of the sulfanyl group). For light-sensitive compounds, UV-vis spectroscopy under controlled illumination quantifies photodegradation rates. Computational modeling (e.g., DFT for bond dissociation energies) predicts vulnerable sites in the structure .
Methodological Guidance for Data Interpretation
Q. How to design experiments assessing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Core modifications : Systematically vary substituents (e.g., replace trifluoromethylphenyl with methoxyphenyl) to assess hydrophobic/hydrophilic balance .
- Functional group swaps : Substitute the sulfanyl group with selenyl or ether linkages to evaluate electronic effects.
- In silico docking : Use molecular dynamics (MD) simulations to predict binding poses against target proteins (e.g., adenosine receptors). Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What analytical approaches distinguish polymorphic forms of this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions (e.g., sharp endotherms indicate crystalline forms). Pair with powder X-ray diffraction (PXRD) to correlate thermal events with lattice changes. For hygroscopic forms, dynamic vapor sorption (DVS) quantifies moisture-induced phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
